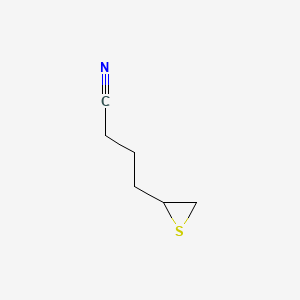
Thiiranebutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiiranes are heterocyclic compounds containing a saturated three-member ring with two carbon atoms and one sulfur atom . Thiiranebutanenitrile is characterized by the presence of a nitrile group (-CN) attached to the butane chain, making it a unique and versatile compound in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiiranebutanenitrile can be synthesized through various methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) such as urea-choline chloride. This reaction yields thiiranes in excellent yields and with high diastereoselectivity . Another method involves the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of thiiranes using optimized reaction conditions to ensure high yield and purity. The use of deep eutectic solvents and microwave irradiation techniques are preferred due to their efficiency and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
Thiiranebutanenitrile undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiiranes can lead to the formation of thiols.
Substitution: Thiiranes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOCH₃) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiiranebutanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiiranebutanenitrile involves its interaction with molecular targets through its thiirane ring and nitrile group. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further contributing to its reactivity.
Comparación Con Compuestos Similares
Thiiranebutanenitrile can be compared with other thiiranes and nitriles to highlight its uniqueness. Similar compounds include:
Thiirane: A simple thiirane without the nitrile group.
Butanenitrile: A nitrile compound without the thiirane ring.
Thiiranemethanenitrile: A thiirane with a different alkyl chain length.
Propiedades
Número CAS |
76786-82-8 |
|---|---|
Fórmula molecular |
C6H9NS |
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
4-(thiiran-2-yl)butanenitrile |
InChI |
InChI=1S/C6H9NS/c7-4-2-1-3-6-5-8-6/h6H,1-3,5H2 |
Clave InChI |
GWYOVZVXBRVBBE-UHFFFAOYSA-N |
SMILES canónico |
C1C(S1)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















